5-(3-Bromopropyl)-2-methylpyridine

Description

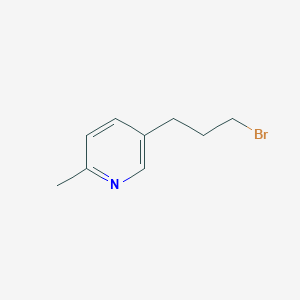

5-(3-Bromopropyl)-2-methylpyridine is a pyridine derivative featuring a methyl group at the 2-position and a 3-bromopropyl chain at the 5-position (Fig. 1). The compound is primarily utilized as an intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks . Its bromopropyl substituent serves as a reactive handle for alkylation or coupling reactions, enabling the formation of complex molecular architectures .

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

5-(3-bromopropyl)-2-methylpyridine |

InChI |

InChI=1S/C9H12BrN/c1-8-4-5-9(7-11-8)3-2-6-10/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

SNRVZGGRCXQRCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)CCCBr |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The primary application of 5-(3-Bromopropyl)-2-methylpyridine lies in its role as an intermediate in the synthesis of pharmaceuticals. Research indicates that derivatives of pyridine, including this compound, are crucial for developing various therapeutic agents. For instance, studies have shown that compounds with similar structures exhibit significant anticancer and antimicrobial activities.

- Anticancer Activity : A study highlighted the synthesis of novel bromopyrimidine analogs, which demonstrated potent anticancer effects against several cancer cell lines. These findings suggest that modifications to the pyridine structure can lead to enhanced biological activity, potentially positioning this compound as a precursor for such compounds .

- Antimicrobial Properties : Similar derivatives have been evaluated for their antimicrobial efficacy. Research indicates that certain synthesized pyridine derivatives exhibit broad-spectrum activity against various microbial strains, showcasing the potential of this compound in developing new antimicrobial agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo cross-coupling reactions makes it valuable for creating complex organic molecules.

- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed Suzuki coupling reactions, allowing for the formation of diverse aryl-pyridine derivatives. These reactions are essential for synthesizing compounds with potential pharmaceutical applications .

- Synthesis of Novel Derivatives : Researchers have successfully employed this compound to synthesize various novel derivatives through different reaction pathways, including nucleophilic substitutions and cyclization reactions .

Material Science

Recent studies have explored the use of pyridine derivatives like this compound in material science, particularly in developing chiral dopants for liquid crystals.

- Liquid Crystal Applications : The compound's electronic properties make it suitable for applications in liquid crystal displays (LCDs). The study of its molecular interactions aids in understanding how these materials can be optimized for better performance .

Case Study 1: Anticancer Activity Evaluation

A comprehensive evaluation was conducted on a series of synthesized bromopyrimidine derivatives, including those derived from this compound. The study utilized MTT assays to assess cytotoxicity against various cancer cell lines (e.g., HeLa, A549). Results indicated that specific derivatives exhibited higher potency compared to established drugs like Dasatinib, highlighting the potential for further development .

Case Study 2: Synthesis via Cross-Coupling

In a study focused on the palladium-catalyzed cross-coupling reactions involving this compound, researchers successfully synthesized novel pyridine-based derivatives with moderate to good yields. This approach demonstrated the compound's utility as a precursor for more complex structures relevant to medicinal chemistry .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 5-(3-Bromopropyl)-2-methylpyridine and its analogs:

Key Observations:

- Chain Length Effects : The bromopropyl substituent in this compound increases molecular weight and estimated boiling point compared to its bromoethyl analog (200.08 vs. 214.10 g/mol). The longer alkyl chain likely enhances lipophilicity, which may influence solubility and membrane permeability in biological systems.

- Polarity : The pyridine ring introduces polarity compared to purely aromatic systems like (3-bromopropyl)-benzene. However, the bromopropyl chain may counterbalance this by contributing hydrophobic character .

- Reactivity : Bromine in the alkyl chain facilitates nucleophilic substitution, making these compounds valuable in synthesizing enamines and heterocycles (e.g., describes its use in diastereoselective oxazolo-pyridine synthesis) .

Preparation Methods

Diethyl Malonate-Based Condensation

A common strategy for introducing methyl groups involves the condensation of diethyl malonate with chlorinated pyridine derivatives. For example, in the synthesis of 2-methyl-3-nitropyridine, diethyl malonate reacts with sodium metal to form a malonate salt, which subsequently undergoes condensation with 2-chloro-3-nitropyridine. Acidic decarboxylation then yields the methyl-substituted pyridine.

Hypothetical Adaptation for this compound:

-

Replace 2-chloro-3-nitropyridine with a 5-chloro-2-methylpyridine derivative.

-

Introduce the bromopropyl group via nucleophilic substitution or coupling after decarboxylation.

Key Parameters:

Catalytic Hydrogenation for Amino Intermediate Generation

Nitro to Amino Reduction

The reduction of nitro groups to amines using Pd/C and hydrogen is a critical step in synthesizing aminopyridine intermediates. For instance, 2-methyl-3-nitropyridine is hydrogenated at 20–40°C under 0.5 MPa H₂ pressure to yield 2-methyl-3-aminopyridine.

Application to Target Compound:

-

Synthesize 5-nitro-2-methylpyridine via nitration of 2-methylpyridine.

Optimization Considerations:

Bromination Strategies for Propyl Chain Functionalization

Diazotization and Bromination

The conversion of amino groups to bromine via diazotization is a hallmark of bromopyridine synthesis. In patented methods, 2-methyl-3-aminopyridine is treated with HBr and NaNO₂ at –10°C to 0°C to yield 2-methyl-3-bromopyridine.

Alkylation and Coupling Reactions

Friedel-Crafts Alkylation

While pyridine’s electron-deficient nature limits Friedel-Crafts reactivity, directing groups (e.g., methyl) can enhance regioselectivity. A 3-bromopropyl group might be introduced via alkylation of 2-methylpyridine using 1,3-dibromopropane under Lewis acid catalysis.

Challenges:

-

Competing polymerization of 1,3-dibromopropane.

-

Low yield due to steric hindrance at the 5-position.

Cross-Coupling Reactions

Suzuki-Miyaura coupling could attach a pre-brominated propyl chain to a 5-boronic ester derivative of 2-methylpyridine. However, this requires prior functionalization of both coupling partners.

Data Tables: Comparative Analysis of Methodologies

Table 1. Comparison of Bromination Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Diazotization | HBr, NaNO₂ | –5 to 0 | 90–95 | |

| Direct Bromination | Br₂, H₂SO₄ | 20–25 | 70–80 |

Table 2. Catalytic Hydrogenation Conditions

| Substrate | Catalyst | Solvent | Pressure (MPa) | Yield (%) |

|---|---|---|---|---|

| 2-Methyl-3-nitropyridine | Pd/C | Methanol | 0.5 | 95 |

| 5-Nitro-2-methylpyridine | Pd/C | Ethanol | 0.3 | 88 |

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Introducing the bromopropyl group at the 5-position requires precise control. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) could enhance selectivity, though this is undocumented in the reviewed patents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.